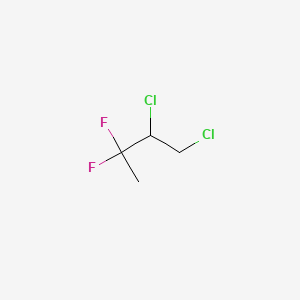![molecular formula C10H6F6O3 B12849960 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde is a chemical compound with the molecular formula C10H5F6O3. It is characterized by the presence of trifluoromethoxy and trifluoroethoxy groups attached to a benzaldehyde core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties.
Preparation Methods
The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the etherification process, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoroethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar compounds to 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde include:
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound shares the trifluoromethoxy and trifluoroethoxy groups but differs in having a chloro and amino group instead of an aldehyde.
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile: Similar in structure but with a nitrile group instead of an aldehyde.
The uniqueness of this compound lies in its aldehyde functionality, which allows it to participate in a broader range of chemical reactions compared to its analogs.
Properties
Molecular Formula |
C10H6F6O3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C10H6F6O3/c11-8(19-10(14,15)16)9(12,13)18-7-3-1-6(5-17)2-4-7/h1-5,8H |
InChI Key |
UAOCUMSQLIEWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


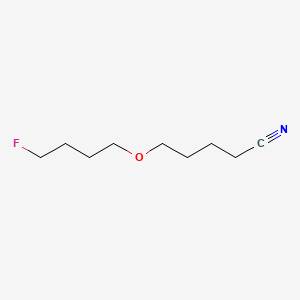
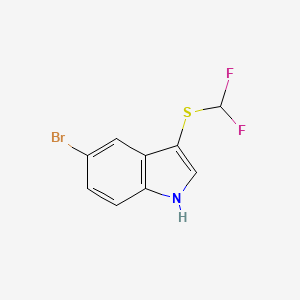
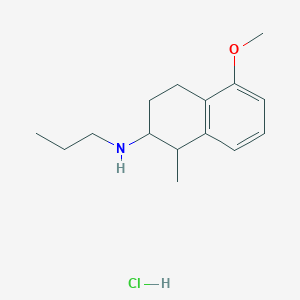
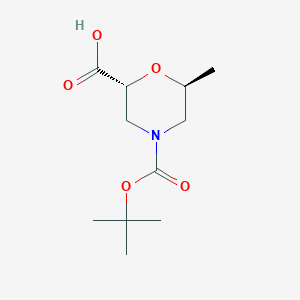
![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
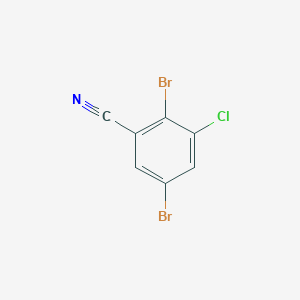
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)

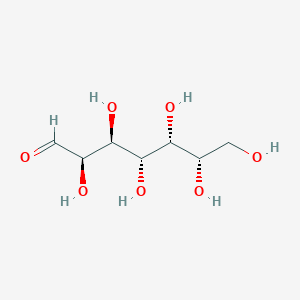
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)

![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)

